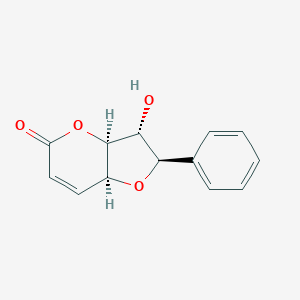
Altholactone
描述
Altholactone is a naturally occurring styryl lactone primarily found in the Goniothalamus species. It has garnered significant attention due to its promising antimicrobial, anti-inflammatory, and anticancer activities. This compound exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for therapeutic applications.
科学研究应用
Chemistry: Altholactone serves as a lead compound for the synthesis of novel derivatives with enhanced properties.
Medicine: This compound has shown cytotoxic effects against leukemia, breast cancer, and prostate cancer cell lines It inhibits the activation of nuclear factor kappa B and signal transducer and activator of transcription 3, leading to apoptosis in cancer cells.
Industry: The antimicrobial properties of this compound make it a potential candidate for use in developing new antimicrobial agents.
作用机制
Target of Action
Altholactone, a natural compound isolated from Goniothalamus spp., primarily targets Nuclear factor kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) . These proteins play pivotal roles in the cell survival of many human tumors . Additionally, this compound has been found to bind to the Mycobacterium tuberculosis protein Rv1466 .
Mode of Action
This compound inhibits the proliferation of cells (such as prostate cancer DU145 cells) by inducing cell cycle arrest in the S phase and triggering apoptosis . It represses p65- and TNF-α-enhanced NF-κB transcriptional activity and also inhibits both constitutive and IL-6-induced transcriptional activity of STAT3 . Furthermore, this compound down-regulates phosphorylation of STAT3 .
Biochemical Pathways
This compound affects several biochemical pathways. It down-regulates STAT3 target genes such as survivin and Bcl-2, followed by the up-regulation of the pro-apoptotic Bax protein . This suggests that this compound induces cell death through the inhibition of NF-κB and STAT3 activity .
Pharmacokinetics
It is suggested that this compound might undergo an irreversible hetero-michael addition reaction with an amino acid, such as serine, threonine, or lysine residue of rv1466 . This could potentially enhance its biochemical efficiency and improve its pharmacokinetic properties .
Result of Action
The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis in human cells, such as prostate cancer DU145 cells . This is achieved through the down-regulation of STAT3 target genes and the up-regulation of pro-apoptotic Bax protein .
Action Environment
albicans . The antimicrobial activity of this compound is dose-dependent, with the highest cytotoxic effects occurring at 50 μg/mL . Further investigations are required to illustrate how environmental factors influence this compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Altholactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the transcriptional activity of Nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which play pivotal roles in the cell survival of many human tumors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of DU145 cells (a type of prostate cancer cell), induces cell cycle arrest in S phase, and triggers apoptosis . It also represses p65- and TNF-α-enhanced NF-κB transcriptional activity and inhibits both constitutive and IL-6-induced transcriptional activity of STAT3 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of STAT3 and decreases the transcriptional activity induced by the constitutively active mutant of STAT3 (STAT3C) . This compound treatment also results in the down-regulation of STAT3 target genes such as survivin, and Bcl-2 followed by the upregulation of pro-apoptotic Bax protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of altholactone involves several key steps, including intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization. Starting from readily available carbohydrate D-mannose, a short and efficient stereoselective synthesis of this compound can be achieved in seven steps with a 33% overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organic synthesis techniques that can be scaled up for larger production. The use of natural sources, such as Goniothalamus species, also provides a viable method for obtaining this compound through extraction and isolation processes.
化学反应分析
Types of Reactions
Altholactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties.
相似化合物的比较
Altholactone is compared with other similar styryl lactones, such as goniothalamin and isothis compound. These compounds share structural similarities but exhibit different biological activities and potencies. This compound’s unique ability to inhibit both nuclear factor kappa B and signal transducer and activator of transcription 3 activation sets it apart from other styryl lactones .
List of Similar Compounds
- Goniothalamin
- Isothis compound
- Goniothalenol
- 3-epi-altholactone
- 5-hydroxygoniothalamin
This compound’s distinct chemical structure and multifaceted biological activities make it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRVBNLJKGIEM-WKSBVSIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331855 | |
| Record name | ALTHOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65408-91-5 | |
| Record name | Altholactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65408-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALTHOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65408-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is altholactone and where is it found?
A1: this compound is a naturally occurring styryllactone primarily isolated from various species of the Goniothalamus genus, a type of shrub found in Southeast Asian rainforests. [, , ]
Q2: What are the potential medical applications of this compound?
A2: this compound has shown promising in vitro activity against various cancer cell lines, including prostate, bladder, colorectal, and cervical cancer. It also exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H18O3 and a molecular weight of 258.3 g/mol. [, ]
Q4: How does this compound induce apoptosis in cancer cells?
A4: this compound triggers apoptosis in cancer cells through multiple pathways, often involving reactive oxygen species (ROS) generation. It has been shown to:
- Induce mitochondrial dysfunction: this compound disrupts the mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. [, , ]
- Modulate key signaling pathways: this compound inhibits the phosphorylation of Akt, a protein kinase involved in cell survival and proliferation. It also activates the MAPK-p38 pathway, which can contribute to apoptosis. [, ]
- Suppress NF-κB and STAT3 activity: this compound inhibits these transcription factors, which are crucial for cell survival and often dysregulated in cancer, leading to downregulation of anti-apoptotic proteins like Bcl-2 and survivin. []
Q5: How does the antioxidant N-acetylcysteine (NAC) affect this compound's activity?
A5: Pre-treatment with NAC, a potent antioxidant, has been shown to significantly reduce this compound-induced apoptosis in several cancer cell lines. NAC achieves this by inhibiting the activation of caspase-3 and MAPK-p38 while preventing the inactivation of Akt and Bcl-2. These findings suggest that ROS generation plays a critical role in this compound's pro-apoptotic effects. [, , ]
Q6: Does this compound affect the cell cycle?
A6: Yes, this compound has been shown to induce cell cycle arrest in the S phase in prostate cancer DU145 cells. [] Additionally, some derivatives of this compound have been found to cause cell cycle arrest in the G2/M phase in L-1210 leukemia cells. []
Q7: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?
A7: Several studies have explored the SAR of this compound, revealing key structural features influencing its activity:
- Stereochemistry: The natural (+)-enantiomer of this compound exhibits higher cytotoxicity compared to its (−)-enantiomer and other stereoisomers. [, , ]
- C3 Hydroxyl group: The presence and orientation of the hydroxyl group at the C3 position appear crucial for cytotoxicity, with compounds having this group on the convex face generally exhibiting greater activity. []
- C7 Modifications: Introducing specific modifications at the C7 position, such as halogenated benzoyl groups, has been shown to enhance the antifungal activity of this compound. []
Q8: What are the potential molecular targets of this compound?
A8: While the exact molecular mechanisms of this compound are still under investigation, research suggests it might interact with several targets:
- Mitochondria: this compound disrupts mitochondrial membrane potential, indicating a potential interaction with mitochondrial proteins. [, , ]
- Rv1466 protein: Native mass spectrometry studies identified the Mycobacterium tuberculosis protein Rv1466 as a potential target of this compound. []
- DNA Topoisomerase I: Although not all studies confirm this interaction, some research suggests that this compound and some of its derivatives might act as DNA topoisomerase I poisons. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


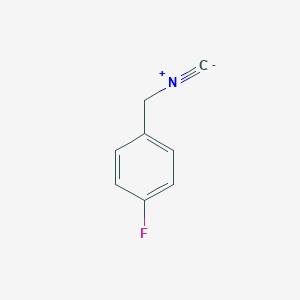
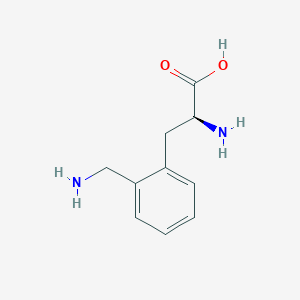
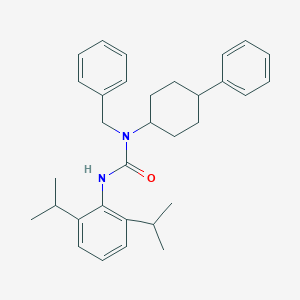

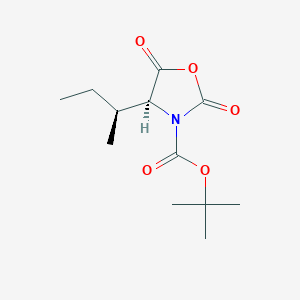
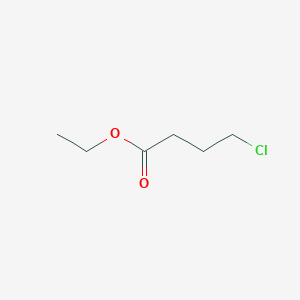
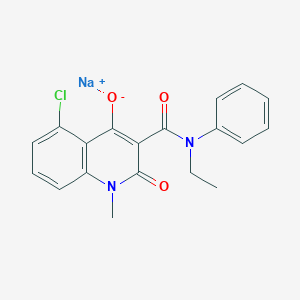
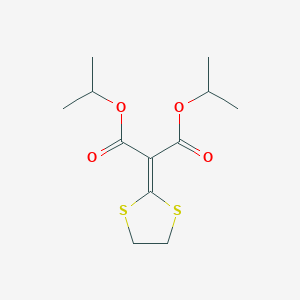
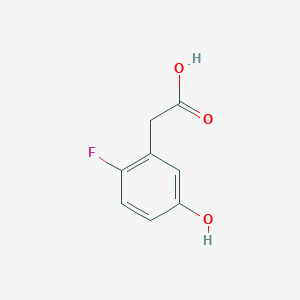
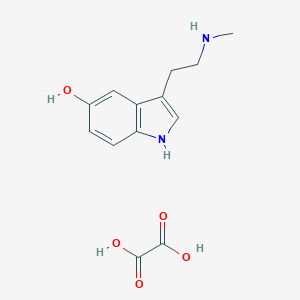
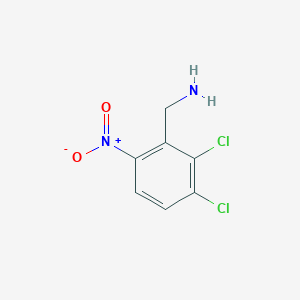
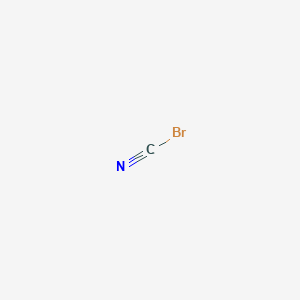
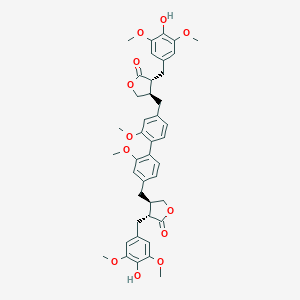
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
